molecular formula C16H20F3N7O B11148182 6-(2-pyrimidinylamino)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-hexanone

6-(2-pyrimidinylamino)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-hexanone

Cat. No.: B11148182
M. Wt: 383.37 g/mol
InChI Key: WUUXZKPQVRKMOB-UHFFFAOYSA-N
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Description

6-(2-pyrimidinylamino)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-hexanone is a complex organic compound characterized by its unique structure, which includes a pyrimidinylamino group, a trifluoromethyl group, and a triazolopyrazinyl moiety

Preparation Methods

The synthesis of 6-(2-pyrimidinylamino)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-hexanone involves multiple steps, including the formation of the pyrimidinylamino group, the introduction of the trifluoromethyl group, and the construction of the triazolopyrazinyl ring. The synthetic routes typically involve the use of various reagents and catalysts under specific reaction conditions. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Addition: Addition reactions can occur at the double bonds present in the compound, using reagents like hydrogen or halogens.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-(2-pyrimidinylamino)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-hexanone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-(2-pyrimidinylamino)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-hexanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

When compared to similar compounds, 6-(2-pyrimidinylamino)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-hexanone stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    Trifluoromethyl-substituted compounds: These compounds share the trifluoromethyl group but differ in other structural aspects.

    Pyrimidinylamino derivatives: These compounds contain the pyrimidinylamino group but may lack the triazolopyrazinyl moiety.

    Triazolopyrazinyl compounds: These compounds have the triazolopyrazinyl ring but differ in other functional groups.

The uniqueness of this compound lies in its specific combination of these functional groups, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H20F3N7O

Molecular Weight

383.37 g/mol

IUPAC Name

6-(pyrimidin-2-ylamino)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]hexan-1-one

InChI

InChI=1S/C16H20F3N7O/c17-16(18,19)14-24-23-12-11-25(9-10-26(12)14)13(27)5-2-1-3-6-20-15-21-7-4-8-22-15/h4,7-8H,1-3,5-6,9-11H2,(H,20,21,22)

InChI Key

WUUXZKPQVRKMOB-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CCCCCNC3=NC=CC=N3

Origin of Product

United States

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